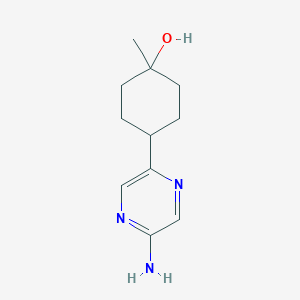![molecular formula C11H10ClN3O B13330697 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13330697.png)
1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carbaldehyde group attached to the triazole ring
准备方法
The synthesis of 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then subjected to a cycloaddition reaction with propargyl alcohol to yield the triazole ring. The final step involves the oxidation of the hydroxyl group to form the carbaldehyde group .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted triazole derivatives .
科学研究应用
1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: It is employed in the development of pesticides and herbicides due to its ability to inhibit the growth of harmful organisms.
Materials Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials with unique properties.
Researchers have explored its use in various biological assays to evaluate its efficacy and safety for potential therapeutic applications .
作用机制
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The triazole ring can form strong interactions with metal ions and other biomolecules, leading to the disruption of essential biological processes .
相似化合物的比较
Similar compounds to 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde include other triazole derivatives such as:
- 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazole-4-methanol
- 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazole-4-thiol
These compounds share the triazole core structure but differ in the functional groups attached to the triazole ringThis compound is unique due to its specific combination of a chlorophenyl group, a methyl group, and a carbaldehyde group, which imparts distinct properties and applications .
属性
分子式 |
C11H10ClN3O |
|---|---|
分子量 |
235.67 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C11H10ClN3O/c1-8-11(7-16)13-14-15(8)6-9-2-4-10(12)5-3-9/h2-5,7H,6H2,1H3 |
InChI 键 |
CMQGJKZAXAYXCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13330616.png)
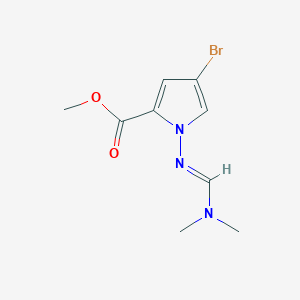
![4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13330627.png)
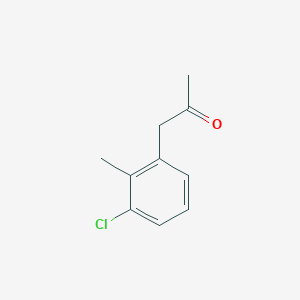

![5-Oxaspiro[3.4]octan-8-ol](/img/structure/B13330644.png)
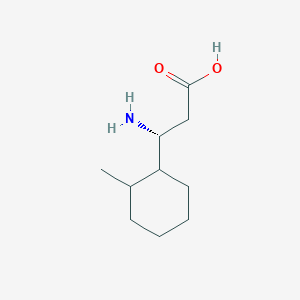

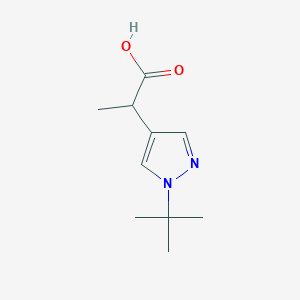
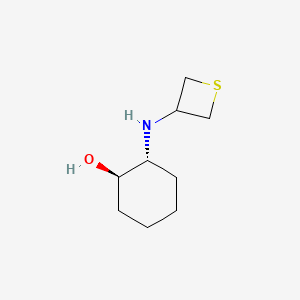
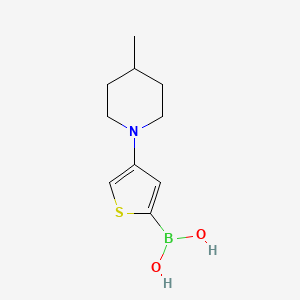
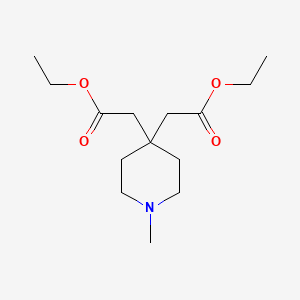
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B13330702.png)
